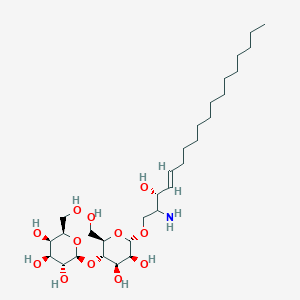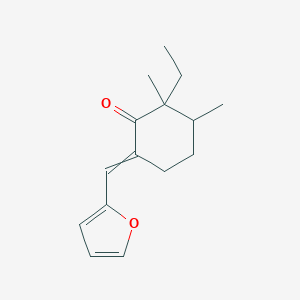
2-Ethyl-6-(furan-2-ylmethylidene)-2,3-dimethylcyclohexan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Ethyl-6-(furan-2-ylmethylidene)-2,3-dimethylcyclohexan-1-one, also known as EFMC, is a synthetic compound that has been extensively studied for its potential applications in medicinal chemistry. EFMC is a cyclohexanone derivative that contains a furan ring, which makes it structurally unique and interesting for further investigation.
作用機序
The mechanism of action of 2-Ethyl-6-(furan-2-ylmethylidene)-2,3-dimethylcyclohexan-1-one is not fully understood, but it is believed to involve the inhibition of various enzymes and proteins involved in the inflammatory and cancer pathways. 2-Ethyl-6-(furan-2-ylmethylidene)-2,3-dimethylcyclohexan-1-one has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of prostaglandins, which are known to promote inflammation. 2-Ethyl-6-(furan-2-ylmethylidene)-2,3-dimethylcyclohexan-1-one has also been shown to inhibit the activity of matrix metalloproteinases (MMPs), a family of enzymes that are involved in the breakdown of extracellular matrix proteins, which is a key step in cancer invasion and metastasis.
Biochemical and Physiological Effects:
2-Ethyl-6-(furan-2-ylmethylidene)-2,3-dimethylcyclohexan-1-one has been shown to have a number of biochemical and physiological effects. In vitro studies have shown that 2-Ethyl-6-(furan-2-ylmethylidene)-2,3-dimethylcyclohexan-1-one can inhibit the growth and proliferation of cancer cells, induce apoptosis (programmed cell death), and inhibit angiogenesis (the formation of new blood vessels). 2-Ethyl-6-(furan-2-ylmethylidene)-2,3-dimethylcyclohexan-1-one has also been shown to have anti-inflammatory effects, by reducing the production of pro-inflammatory cytokines and chemokines. In vivo studies have shown that 2-Ethyl-6-(furan-2-ylmethylidene)-2,3-dimethylcyclohexan-1-one can reduce tumor growth and metastasis in animal models of cancer.
実験室実験の利点と制限
One advantage of 2-Ethyl-6-(furan-2-ylmethylidene)-2,3-dimethylcyclohexan-1-one is its relatively simple synthesis method, which makes it easy to produce in large quantities. 2-Ethyl-6-(furan-2-ylmethylidene)-2,3-dimethylcyclohexan-1-one is also stable under a wide range of conditions, which makes it suitable for use in a variety of experiments. However, one limitation of 2-Ethyl-6-(furan-2-ylmethylidene)-2,3-dimethylcyclohexan-1-one is its low solubility in water, which can make it difficult to work with in certain experiments.
将来の方向性
There are several future directions for research on 2-Ethyl-6-(furan-2-ylmethylidene)-2,3-dimethylcyclohexan-1-one. One area of interest is the development of 2-Ethyl-6-(furan-2-ylmethylidene)-2,3-dimethylcyclohexan-1-one derivatives with improved solubility and bioavailability. Another area of interest is the investigation of 2-Ethyl-6-(furan-2-ylmethylidene)-2,3-dimethylcyclohexan-1-one as a potential drug candidate for the treatment of neurodegenerative disorders. Additionally, further studies are needed to fully understand the mechanism of action of 2-Ethyl-6-(furan-2-ylmethylidene)-2,3-dimethylcyclohexan-1-one, and to identify its molecular targets. Finally, 2-Ethyl-6-(furan-2-ylmethylidene)-2,3-dimethylcyclohexan-1-one could be investigated as a potential diagnostic tool for cancer imaging, which could have important clinical implications.
合成法
The synthesis of 2-Ethyl-6-(furan-2-ylmethylidene)-2,3-dimethylcyclohexan-1-one involves a multi-step process that starts with the reaction between 2,3-dimethylcyclohexanone and furfural in the presence of a catalyst. This reaction produces the intermediate compound, 2-Ethyl-6-(furan-2-ylmethyl)-2,3-dimethylcyclohexanone, which is then treated with an oxidizing agent to form 2-Ethyl-6-(furan-2-ylmethylidene)-2,3-dimethylcyclohexan-1-one. The overall reaction scheme is shown below:
科学的研究の応用
2-Ethyl-6-(furan-2-ylmethylidene)-2,3-dimethylcyclohexan-1-one has been studied extensively for its potential applications in medicinal chemistry. It has been shown to have anti-inflammatory, anti-cancer, and anti-tumor properties. In addition, 2-Ethyl-6-(furan-2-ylmethylidene)-2,3-dimethylcyclohexan-1-one has been investigated as a potential drug candidate for the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders. 2-Ethyl-6-(furan-2-ylmethylidene)-2,3-dimethylcyclohexan-1-one has also been studied for its potential use as a diagnostic tool for cancer imaging.
特性
CAS番号 |
17429-56-0 |
|---|---|
製品名 |
2-Ethyl-6-(furan-2-ylmethylidene)-2,3-dimethylcyclohexan-1-one |
分子式 |
C7H16O4S |
分子量 |
232.32 g/mol |
IUPAC名 |
2-ethyl-6-(furan-2-ylmethylidene)-2,3-dimethylcyclohexan-1-one |
InChI |
InChI=1S/C15H20O2/c1-4-15(3)11(2)7-8-12(14(15)16)10-13-6-5-9-17-13/h5-6,9-11H,4,7-8H2,1-3H3 |
InChIキー |
UKVXZCRLLFVABE-UHFFFAOYSA-N |
SMILES |
CCC1(C(CCC(=CC2=CC=CO2)C1=O)C)C |
正規SMILES |
CCC1(C(CCC(=CC2=CC=CO2)C1=O)C)C |
同義語 |
2-Ethyl-6-furfurylidene-2,3-dimethylcyclohexanone |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-[(3,4-Dimethylphenyl)sulfonyl]-3,5-dimethylpiperidine](/img/structure/B231514.png)

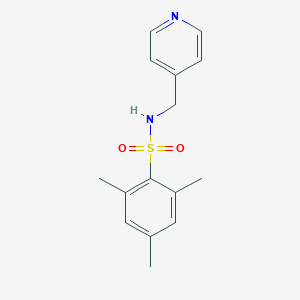
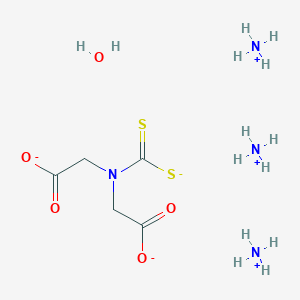
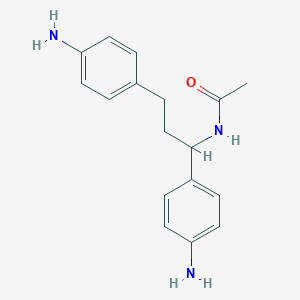
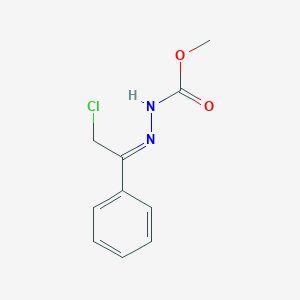

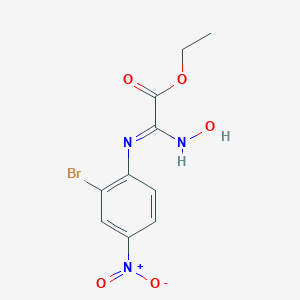
![3-(7-azabicyclo[4.1.0]hept-7-yl)-2-methyl-4(3H)-quinazolinone](/img/structure/B231543.png)
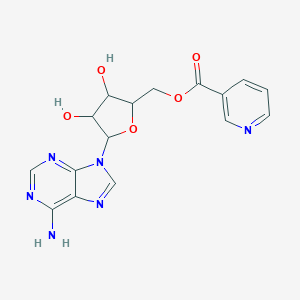
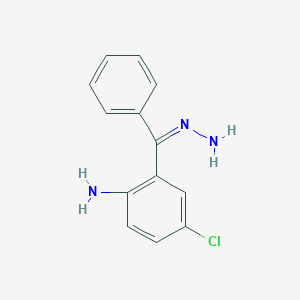
![1H-Azepine, 1-[[p-(diethylamino)benzylidene]amino]hexahydro-](/img/structure/B231553.png)
